Cas no 570-74-1 (Cholest-5-ene)
Cholest-5-ene structure
Cholest-5-ene Properties
Names and Identifiers
-
- Cholest-5-ene
- (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
- 5-CHOLESTENE
- Cholest-5-ene100µg
- D5-Cholestene
- delta5-Cholestene
- EINECS 209-332-2
- .DELTA.5-CHOLESTENE
- Q27103911
- NSC 118131
- LMST01010243
- C05416
- 570-74-1
- CHEBI:28810
- CCRIS 5348
- NS00042854
- NSC-118131
- (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
- UNII-9BBU89X2LQ
- CHEMBL68838
- DTGDZMYNKLTSKC-HKQCOZBKSA-N
- CHOLEST-5-ENE, (-)-
- DTXSID50862216
- 9BBU89X2LQ
- NSC118131
- AKOS024319313
- +Expand
-
- DTGDZMYNKLTSKC-HKQCOZBKSA-N
- InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h12,19-20,22-25H,6-11,13-18H2,1-5H3/t20-,22+,23-,24+,25+,26+,27-/m1/s1
- CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C
Computed Properties
- 370.36000
- 0
- 0
- 5
- 370.359951467g/mol
- 27
- 556
- 0
- 7
- 0
- 0
- 0
- 1
- 10.1
- 0Ų
Experimental Properties
- 8.41790
- 0.00000
- 1.8430 (estimate)
- 435.51°C (rough estimate)
- 92.85°C
- 0.8753 (estimate)
Cholest-5-ene Related Literature
-
1. Syntheses and structures of 3-stannylcholest-5-ene speciesHeather J. Buchanan,Philip J. Cox,Solange M. S. V. Doidge-Harrison,R. Alan Howie,Marcel Jaspars,James L. Wardell J. Chem. Soc. Perkin Trans. 1 1997 3657
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2. The kinetics and mechanisms of additions to olefinic substances. Part 15. Chlorination of cholest-5-ene and its 3-substituted derivatives, including cholest-5-en-3-one; factors affecting the α : β ratio for electrophilic attack, and for product formation, in cholest-5-enesPeter B. D. de la Mare,Raymond D. Wilson J. Chem. Soc. Perkin Trans. 2 1977 2062
-
3. Steroidal N-nitroamines. Part 1. Denitroamination of steroidal 4β-, 6β-, 7α-, and 7β-nitroaminesCosme G. Francisco,Daniel Melián,José A. Salazar,Ernesto Suárez J. Chem. Soc. Perkin Trans. 1 1982 923
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4. Steroids and walden inversion. Part XXVI. 4β-Methoxycholest-5-ene, 6β-methoxycholest-4-ene, and related compoundsD. N. Jones,J. R. Lewis,C. W. Shoppee,G. H. R. Summers J. Chem. Soc. 1955 2876
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5. Steroids and walden inversion. Part XIII. The epimeric cholest-5-ene-3-carboxylic acids and the epimeric cholestane-3-carboxylic acidsG. Roberts,C. W. Shopper,R. J. Stephenson J. Chem. Soc. 1954 2705
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6. Acid-catalysed rearrangements of steroid alkenes. Part 2. A re-investigation of the backbone rearrangement of cholest-5-eneTorren M. Peakman,Karen Ellis,James R. Maxwell J. Chem. Soc. Perkin Trans. 1 1988 1071
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Victoria L. Challinor,James J. De Voss Nat. Prod. Rep. 2013 30 429
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8. Steroids and walden inversion. Part XII. The epimeric 3-cholesterylacetic and 3-cholestanylacetic acidsC. W. Shoppee,R. J. Stephenson J. Chem. Soc. 1954 2230
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9. The kinetics and mechanisms of additions to olefinic substances. Part 13. Reactions of 3-substituted cholest-5-enes with sources of electrophilic brominePeter B. D. de la Mare,Raymond D. Wilson J. Chem. Soc. Perkin Trans. 2 1977 2048
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B. B. Gent,J. McKenna J. Chem. Soc. 1959 137
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